molecular formula C6H10O4 B3055806 2,2'-Bis(1,3-dioxolane) CAS No. 6705-89-1

2,2'-Bis(1,3-dioxolane)

Cat. No. B3055806
CAS RN: 6705-89-1
M. Wt: 146.14 g/mol
InChI Key: BQMJRGMPYWXDPC-UHFFFAOYSA-N
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Description

2,2’-Bis(1,3-dioxolane) is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as 2,2’-Bi-1,3-dioxolane and Ethanedial, cyclic 1,1:2,2-bis (1,2-ethanediyl acetal) .


Synthesis Analysis

The synthesis of 2,2’-Bis(1,3-dioxolane) and similar compounds has been reported in various studies. For instance, one study discusses the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane using acid functionalised activated carbon derived from corncob . Another study reports the efficient conversion of various types of carbonyl compounds to their 1,3-dioxanes using 1,3-bis(trimethylsiloxy)propane (BTSP) and a catalytic amount of iodine .


Molecular Structure Analysis

The molecular structure of 2,2’-Bis(1,3-dioxolane) consists of a cyclic structure with two oxygen atoms and four carbon atoms forming a ring, with two additional carbon atoms attached to the ring .


Chemical Reactions Analysis

The chemical reactions involving 2,2’-Bis(1,3-dioxolane) are complex and can involve various mechanisms. For example, one study discusses the cationic ring-opening polymerization of 1,3-dioxolane, which is prone to cyclization of the polymer chains .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bis(1,3-dioxolane) include an average mass of 146.141 Da and a monoisotopic mass of 146.057907 Da .

Scientific Research Applications

Lithium Dendrite Suppression in Batteries

2,2'-Bis(1,3-dioxolane) plays a significant role in enhancing the performance of lithium batteries. Research shows its effectiveness in suppressing lithium dendrite growth, thereby increasing the stability and cycling efficiency of lithium anodes. This is particularly important for improving the safety and longevity of lithium batteries (Zhang, Zhu, Wang, Imanishi, & Yamamoto, 2018).

Organic Synthesis and Protection of Compounds

In organic chemistry, 2,2'-Bis(1,3-dioxolane) is utilized for the protection of ketones and aldehydes. This application is critical for various synthetic pathways, allowing for selective reactions and further manipulations of these compounds (Lillie & Avery, 1994).

Novel Compounds Synthesis

The compound aids in the synthesis of unique molecular structures, such as [4,5-Bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, which were explored as potential inhibitors of HIV. Although these specific compounds did not exhibit anti-HIV activity, the methodology contributes to the broader field of medicinal chemistry (Bran̊alt, Kvarnström, Classon, & Samuelsson, 1996).

Catalysts in Chemical Reactions

It is used in synthesizing catalysts for various chemical reactions, such as the addition of trimethylsilyl cyanide to benzaldehyde. The structural properties of 2,2'-Bis(1,3-dioxolane) derivatives influence their catalytic activity, demonstrating its versatility in fine-tuning reaction conditions (Belokon’, Maleev, Gugkaeva, Moskalenko, Tsaloev, Peregudov, Gagieva, Lyssenko, Khrustalev, & Grachev, 2007).

Chiral Compound Synthesis

In stereochemistry, 2,2'-Bis(1,3-dioxolane) is used to create chiral compounds, which are essential for synthesizing specific pharmaceuticals and chemicals with desired optical activities (Shainyan, Nindakova, Ustinov, Chipanina, & Sherstyannikova, 2002).

Mass Spectral Studies

It also plays a role in mass spectrometry, where its derivatives are used to understand fragmentation behaviors important for the spectral interpretation of compounds used in asymmetric catalysis (Xu, Jiao, Deng, Zhang, Tsang, Chan, & Deng, 2002).

Mechanism of Action

The mechanism of action of 2,2’-Bis(1,3-dioxolane) in chemical reactions can vary depending on the specific reaction. In the case of the cationic ring-opening polymerization of 1,3-dioxolane, the reaction is prone to cyclization, leading to the formation of cyclic structures .

Safety and Hazards

The safety data sheet for 1,3-Dioxolane, a related compound, indicates that it is a highly flammable liquid and vapor that causes serious eye irritation . It is recommended to avoid breathing its vapors and to ensure adequate ventilation when handling it .

Future Directions

The future directions for the use of 2,2’-Bis(1,3-dioxolane) and similar compounds could involve their use as reaction media in green chemistry . For example, one study proposes the use of a structurally related compound, 5-methyl-1,3-dioxolane-4-one (LA-H,H), as a reaction medium . This compound is easily prepared from lactic acid and formaldehyde and satisfies the criteria for a green solvent .

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-8-5(7-1)6-9-3-4-10-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMJRGMPYWXDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217339
Record name 2,2'-Bis(1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(1,3-dioxolane)

CAS RN

6705-89-1
Record name 2,2'-Bis(1,3-dioxolane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bis(1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 24.0 g (0.50 mol) of 50% NaH in mineral oil in 100 mL of diglyme was treated with a solution of 47.0 g (0.50 mol) of phenol in 50 mL of diglyme. The resulting mixture was stirred overnight, and then charged into a 400 mL metal tube along with 53.8 g (0.25 mol) of bis(2-chloroethyl) oxalate and 50 g (0.50 mol) of tetrafluoroethylene. The resulting reaction mixture was agitated for 12 hr, and then shaken with 1 L of cold water, after which layers formed. The lower layer, which was a mixture of solid and oil, was dissolved in 900 mL of ether to give an ether solution which was dried over CaSO4, filtered, and concentrated to 200 mL. Addition of 50 mL of petroleum ether to the concentrated ether solution caused precipitation of a crystalline product which was filtered off and rinsed to give 59.1 g of crystalline 2,2'-bi(2-[ 2-phenoxytetrafluoroethyl[-1,3-dioxolane), m.p. 102°-103°. The filtrate was cooled to obtain a second crop of crystals, m.p. 92°-97°, to give a total of 64.5 g (49% yield) of the bisketal. An analytical sample , m.p. 102.5°-103.5°, was obtained by recrystallization of some of the product from tetrahydrofuran/petroleum ether mixed solvent. The IR (KBr) and NMR (acetone-d6) spectra of the product were consistent with the structure. Anal.: Calcd for C22H18F8O6 : C, 49.82; H, 3.42; F, 28.66. Found C, 50.02; H, 3.47; F, 28.68.
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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47 g
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reactant
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50 mL
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solvent
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53.8 g
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reactant
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50 g
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900 mL
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1 L
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Synthesis routes and methods II

Procedure details

First, 80.0 g (0.63 mol) of 3-chloropropionic acid chloride was added dropwise to a solution of 65.0 g (0.21 mol) of the dithiol compound (2-a-21), prepared in EXAMPLE 6, dissolved in 320 g of toluene at 100° C. in 30 minutes. They were allowed to react at 110° C. for 6 hours, with stirring. The reaction mixture was cooled to 25° C., to which 689 g of a 5% aqueous solution of sodium hydrogen carbonate (0.42 mol as sodium hydrogen carbonate) was added. The resultant mixture was stirred for 30 minutes, and treated with 800 g of toluene for extraction. The extract organic phase (toluene solution) was washed with 500 g of pure water 3 times, and the separated organic phase was taken out after the aqueous phase was confirmed to turn neutral. It was distilled under a vacuum to be concentrated while removing toluene, to obtain 80.0 g of a lightly yellowish, transparent liquid as a crude product. The crude product thus prepared was purified by silica gel column chromatography (developing solvent: toluene/chloroform: 90/10), to obtain 82.2 g (0.17 mol) of 2,2′-bi[4-(3-chloropropionyl-thiomethyl)-1,3-dithiolan, which was a lightly yellowish, transparent liquid.
Name
4-(3-chloropropionyl-thiomethyl)-1,3-dithiolan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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80 g
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65 g
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aqueous solution
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0 (± 1) mol
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0.42 mol
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[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
crude product
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0 (± 1) mol
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Reaction Step Five
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320 g
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800 g
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Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bis(1,3-dioxolane)
Reactant of Route 2
2,2'-Bis(1,3-dioxolane)
Reactant of Route 3
2,2'-Bis(1,3-dioxolane)
Reactant of Route 4
Reactant of Route 4
2,2'-Bis(1,3-dioxolane)
Reactant of Route 5
2,2'-Bis(1,3-dioxolane)
Reactant of Route 6
2,2'-Bis(1,3-dioxolane)

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